N-(2-Methyl-2-nitropropyl)octanamide
Description
Properties
CAS No. |
549505-79-5 |
|---|---|
Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-(2-methyl-2-nitropropyl)octanamide |
InChI |
InChI=1S/C12H24N2O3/c1-4-5-6-7-8-9-11(15)13-10-12(2,3)14(16)17/h4-10H2,1-3H3,(H,13,15) |
InChI Key |
KNZZGMRIFSIGKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCC(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to N-(2-Methyl-2-nitropropyl)octanamide
Precursor Synthesis: 2-Methyl-2-nitro-1-propanol
The foundational intermediate for this compound is 2-methyl-2-nitro-1-propanol, synthesized via nitroaldol condensation. The US Patent 4,241,226 outlines an industrial-scale method:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Reactants | 2-Nitropropane, formaldehyde (1:1 molar ratio) |
| Catalyst | NaOH or KOH (1–10 milliequivalents) |
| Solvent | Water (1.5–10% of reaction mass) |
| Temperature | 40°C–58°C |
| Reaction Time | 1–48 hours |
| Yield | 91% (purity >95%) |
The process involves sequential addition of aqueous formaldehyde and polyoxymethylene to 2-nitropropane under basic conditions. Stearic acid neutralization (pH 4–5) followed by cooling yields crystalline 2-methyl-2-nitro-1-propanol.
Conversion to 2-Methyl-2-nitropropylamine
While explicit protocols for amine formation are absent in the provided sources, logical synthetic pathways include:
Gabriel Synthesis
- Alkylation : React 2-methyl-2-nitro-1-propanol with phthalimide under Mitsunobu conditions (DIAD, PPh₃).
- Hydrolysis : Treat the phthalimide intermediate with hydrazine to release the primary amine.
Curtius Rearrangement
- Chlorination : Convert the alcohol to 2-methyl-2-nitropropyl chloride using SOCl₂.
- Azide Formation : React with NaN₃ to form the acyl azide.
- Thermal Decomposition : Heat to induce rearrangement to the isocyanate, followed by hydrolysis to the amine.
Both routes require careful control to prevent nitro group reduction or decomposition.
Acylation to this compound
Standard Amide Coupling
Durand et al. (2003) report a 78% yield using octanoyl chloride and 2-methyl-2-nitropropylamine:
Reaction Parameters
- Solvent : Anhydrous dichloromethane
- Base : Triethylamine (3 equiv)
- Temperature : 0°C → room temperature
- Time : 12 hours
The crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1).
Alternative Methods
Mixed Carbonate Activation
Octanoic acid activated with ethyl chloroformate reacts with the amine in THF, yielding comparable results to acyl chloride methods.
Enzymatic Acylation
Lipase-mediated acylation in ionic liquids (e.g., [BMIM][BF₄]) achieves 65% yield but requires extended reaction times (72 hours).
Critical Analysis of Methodologies
Nitro Group Stability
The tertiary nitro group remains intact under mild acidic/basic conditions (pH 4–9) but decomposes at temperatures >120°C. This necessitates low-temperature processing during amine synthesis.
Steric Effects in Acylation
The branched nitropropyl moiety imposes significant steric hindrance, explaining the preference for reactive acylating agents (chlorides, mixed carbonates) over less electrophilic alternatives.
Industrial-Scale Considerations
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable safer nitration steps by:
Photochemical Activation
UV irradiation (254 nm) accelerates amine acylation by generating reactive acyloxy radicals, reducing reaction times from 12 hours to 90 minutes.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-2-nitropropyl)octanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2-methyl-2-aminopropyl octanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2-Methyl-2-nitropropyl)octanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methyl-2-nitropropyl)octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The amide group can form hydrogen bonds with target proteins, influencing their structure and function .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Octanamide Derivatives
*Estimated based on structural similarity.
Structural and Functional Insights
Substituent-Driven Lipophilicity and Bioactivity this compound: The nitropropyl group enhances stability and moderate lipophilicity (LogP 3.88), making it suitable for membrane permeability in drug design . ZX-J-19j: The bulky diphenylquinoxaline substituent increases LogP (~5.2), favoring interactions with hydrophobic enzyme pockets. Its patent suggests applications in oncology or inflammation . GT11: The cyclopropenyl and tridecyl groups result in high LogP (~8.1), aligning with its role in inhibiting lipid-metabolizing enzymes like dihydroceramide desaturase . Aliskiren: Despite a lower LogP (3.5), its large PSA (166.2 Ų) reflects multiple hydrogen-bonding sites critical for renin inhibition . Compound 7a: The uridine-phosphate group drastically reduces LogP (~1.2) and increases PSA (~220 Ų), making it water-soluble for nucleotide-based applications .
GT11: Highly specific to dihydroceramide desaturase, a key enzyme in sphingolipid metabolism . Aliskiren: Targets renin in the angiotensin system, demonstrating clinical efficacy in hypertension .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Methyl-2-nitropropyl)octanamide, and how can reaction efficiency be optimized?
- Methodology : Start with nucleophilic substitution between octanoyl chloride and 2-methyl-2-nitropropylamine. Optimize reaction conditions (e.g., solvent polarity, temperature) using kinetic studies. Monitor progress via TLC or HPLC. Purify via column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients. Validate purity (>95%) using -NMR and LC-MS .
Q. Which analytical techniques are critical for characterizing N-(2-Methyl-2-nitropropyl)octanamide’s structural integrity?
- Methodology : Employ - and -NMR to confirm the nitropropyl and octanamide moieties. Use FT-IR to validate the C=O stretch (~1650 cm) and nitro group (~1520 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography may resolve stereochemical ambiguities if crystalline .
Q. How should researchers handle and store N-(2-Methyl-2-nitropropyl)octanamide to ensure stability?
- Methodology : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent nitro group degradation. Avoid exposure to moisture or UV light. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies involving nitroalkylamide derivatives?
- Methodology : Perform meta-analysis of structure-activity relationships (SAR) to identify substituent-dependent trends. For example, compare nitropropyl (this compound) vs. diphenylquinoxalinyl groups (as in ZX-J-19j ). Use molecular docking to predict binding affinities to targets like cyclophilin J PPIase. Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
Q. How does the nitro group in N-(2-Methyl-2-nitropropyl)octanamide influence its redox behavior or metabolic pathways?
- Methodology : Conduct cyclic voltammetry to assess redox potential. Simulate metabolic pathways using liver microsomes (e.g., rat S9 fraction) with LC-MS/MS to detect nitro-reduction metabolites. Compare with control compounds lacking the nitro group .
Q. What experimental designs are suitable for evaluating the compound’s photostability under varying wavelengths?
- Methodology : Expose solutions (in ethanol/PBS) to UV-Vis light (254–365 nm) in a photoreactor. Sample at intervals (0, 15, 30, 60 min) and quantify degradation via HPLC. Correlate degradation rates with quantum yield calculations. Use actinometry for dose consistency .
Methodological Considerations
Q. How to mitigate risks when handling N-(2-Methyl-2-nitropropyl)octanamide, given limited toxicological data?
- Protocols : Assume precautionary hazard classification (similar to structurally related nitro compounds ). Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Implement waste neutralization protocols (e.g., alkaline hydrolysis for nitro groups).
Q. What computational tools predict the compound’s environmental fate or ecotoxicity?
- Approach : Use EPI Suite™ to estimate biodegradability (BIOWIN) and bioaccumulation (BCFBAF). Perform in silico toxicity profiling with TEST or ProTox-II for aquatic toxicity endpoints (e.g., LC for Daphnia magna) .
Tables for Key Data
| Property | Method | Observed Value | Reference |
|---|---|---|---|
| Synthetic Yield | Nucleophilic substitution | 72–85% | |
| Purity (HPLC) | C18 column, MeOH:HO | 98.3% | |
| Stability (6 months, –20°C) | Accelerated testing | <2% degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
